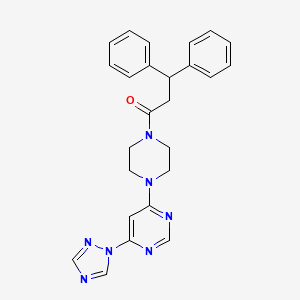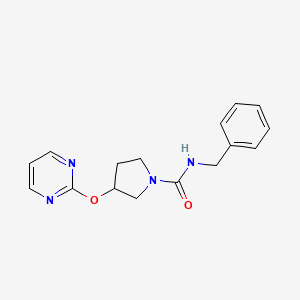![molecular formula C16H14N2O3S B2404137 Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate CAS No. 303146-32-9](/img/structure/B2404137.png)
Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate, also known as MMNS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMNS is a member of the nicotinic acid family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Experimental and Theoretical Structural Studies
- Research on methoxy substituted phenylazo-cyanonicotinates reveals insights into their structural characteristics. These compounds, including variants similar to Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate, have been studied for their X-ray crystal structures and quantum chemical calculations. This provides valuable data on their geometrical structure, vibrational wavenumbers, and stability analyses (Mirković et al., 2014).
Green Chemistry and Organic Synthesis
- Synthesis methods for related compounds, using green chemistry principles, highlight the potential of Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate in organic synthesis. A study demonstrates a solvent-free, environmentally friendly approach for synthesizing pyranopyrazoles, which could be applicable to similar compounds (Zolfigol et al., 2013).
Photophysical Properties
- Investigations into the photophysical properties of related methyl benzoate compounds provide insights that could be relevant to understanding the luminescence and quantum yield characteristics of Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate (Kim et al., 2021).
Potential in Medicinal Chemistry
- Compounds with similar molecular structures have been explored for their anti-cancer activities, suggesting potential medicinal applications for Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate in the field of oncology (Ghani & Alabdali, 2022).
Methodological Advances in Synthesis
- Methodological advancements in the synthesis of related cyano-substituted compounds enhance the understanding of chemical processes and could inform the synthesis of Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate (Janin et al., 1999).
properties
IUPAC Name |
methyl 5-cyano-6-(4-methoxyphenyl)sulfanyl-2-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-10-14(16(19)21-3)8-11(9-17)15(18-10)22-13-6-4-12(20-2)5-7-13/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBBGSFAFHOQEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SC2=CC=C(C=C2)OC)C#N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2404054.png)
![8-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2404057.png)
![{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine](/img/structure/B2404058.png)
![5-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2404059.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2404060.png)
![(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2404064.png)
![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2404065.png)
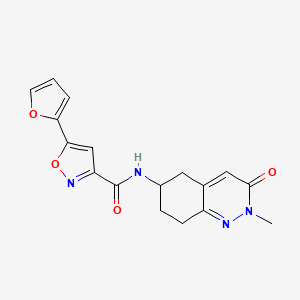
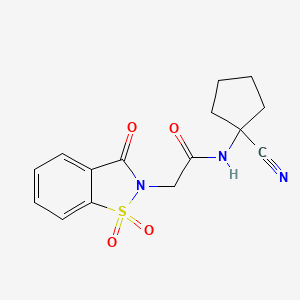
![N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2404070.png)
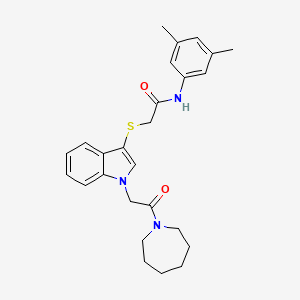
![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)
